3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one
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Overview
Description
3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one is an organic compound with the molecular formula C12H14O2. It is a cyclobutanone derivative, characterized by the presence of a benzyloxy group attached to the methyl group on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of acid catalysts to facilitate the formation of the benzyloxy group. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to ensure optimal reaction rates.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy-substituted alcohols.
Substitution: Formation of various substituted cyclobutanone derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylmethoxy)methyl]cyclobutanone
- 3-[(Methoxy)methyl]cyclobutanone
- 3-[(Ethoxy)methyl]cyclobutanone
Uniqueness
3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZKGFRJBBJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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